2-Ethyl-9,10-dihydroanthracene-9,10-diol 2-Ethyl-9,10-dihydroanthracene-9,10-diol
Brand Name: Vulcanchem
CAS No.: 2026-28-0
VCID: VC17606869
InChI: InChI=1S/C16H16O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9,15-18H,2H2,1H3
SMILES:
Molecular Formula: C16H16O2
Molecular Weight: 240.30 g/mol

2-Ethyl-9,10-dihydroanthracene-9,10-diol

CAS No.: 2026-28-0

Cat. No.: VC17606869

Molecular Formula: C16H16O2

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-9,10-dihydroanthracene-9,10-diol - 2026-28-0

Specification

CAS No. 2026-28-0
Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
IUPAC Name 2-ethyl-9,10-dihydroanthracene-9,10-diol
Standard InChI InChI=1S/C16H16O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9,15-18H,2H2,1H3
Standard InChI Key BCOIBXZDUNKNNS-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Ethyl-9,10-dihydroanthracene-9,10-diol (C₁₆H₁₆O₂) consists of an anthracene backbone with hydroxyl groups at positions 9 and 10 and an ethyl substituent at position 2 (Figure 1). The planar anthracene system enables π-π interactions, while the hydroxyl and ethyl groups introduce steric and electronic modifications that influence reactivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₆O₂
Molecular Weight240.297 g/mol
Exact Mass240.115 Da
LogP (Partition Coeff.)2.725
PSA (Polar Surface Area)40.46 Ų

Isomeric Considerations

A related compound, 1-ethyl-9,10-dihydroanthracene-9,10-diol (CAS 67923-88-0), shares the same molecular formula but differs in ethyl substitution position. Comparative data reveal distinct physicochemical profiles:

Table 2: Isomeric Comparison

Property2-Ethyl Isomer 1-Ethyl Isomer
DensityN/A1.245 g/cm³
Boiling PointN/A438°C
Flash PointN/A212.4°C

Synthesis and Derivatization Pathways

Core Synthetic Strategies

The synthesis of 2-ethyl-9,10-dihydroanthracene-9,10-diol typically involves:

  • Diels-Alder Cyclization: Anthracene derivatives are constructed via cycloaddition of dienes and quinones, followed by functionalization .

  • Hydroxylation: Electrophilic aromatic substitution or oxidative methods introduce hydroxyl groups to the anthracene core .

  • Alkylation: Ethyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution .

Advanced Functionalization

Recent work by Furlong (2003) demonstrates the utility of anthracene-9,10-diols in synthesizing sulfur-containing heterocycles. For example, reacting 1,4-dihydroxyanthracene-9,10-dione with thiols in the presence of boric acid yields phenothiazine-dione hybrids . Such methodologies could be adapted for 2-ethyl derivatives to create materials with tailored optoelectronic properties .

Physicochemical and Spectroscopic Properties

Thermal Stability

While thermal decomposition data for the 2-ethyl isomer remain unreported, the 1-ethyl analogue exhibits a boiling point of 438°C and flash point of 212.4°C, suggesting moderate thermal stability .

Solubility and Reactivity

The compound’s LogP of 2.725 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or tetrahydrofuran. The hydroxyl groups confer acidity (pKa ~10–12), enabling deprotonation for further functionalization .

Applications in Catalysis and Materials Science

Catalytic Activity

Feng et al. (2010) utilized 2-ethylanthrahydroquinone derivatives as ligands in transition-metal catalysts for oxidation reactions, achieving high selectivity in epoxidation processes . The ethyl group enhances steric hindrance, stabilizing active metal centers .

Materials Development

Dihydroxyanthracenes serve as precursors for conductive polymers and organic semiconductors. Substitution at the 2-position modulates bandgap energies, as demonstrated in computational studies of analogous compounds .

ParameterValueSource
HS Code2907299090
VAT (China)17.0%
MFN Tariff5.5%

Safety data sheets (MSDS) are currently unavailable, necessitating precautionary handling under standard aromatic compound protocols.

Future Directions

  • Catalysis: Expanding the use of 2-ethyl derivatives in asymmetric catalysis.

  • Optoelectronics: Engineering anthracene-based semiconductors with ethyl-modified charge transport properties.

  • Biological Studies: Investigating anti-cancer potential, inspired by anthracycline analogues .

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